molecular formula C8H6ClNO3S B078887 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 13947-21-2

2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B078887
CAS RN: 13947-21-2
M. Wt: 231.66 g/mol
InChI Key: RFAHYFCQZDZXLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and related compounds involves nucleophilic substitution reactions and condensation processes. For example, reactions of N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles with sulfur, oxygen, and nitrogen nucleophiles have been reported to afford s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993). Additionally, a convenient synthesis method from 1,3, 5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure has been described, demonstrating the versatility in synthesizing benzothiazolone derivatives (Tanabe & Sanemitsu, 1988).

Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, has been characterized by various spectroscopic techniques such as NMR, FT-IR, and UV/vis spectroscopy, as well as X-ray crystallography. These studies provide detailed information on the geometric parameters, electronic structure, and intra- and intermolecular interactions critical for understanding the chemical behavior of these molecules (Ghani & Mansour, 2012).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, including nucleophilic substitution, oxidative decarboxylation, and cyclization, leading to a wide range of derivatives with diverse properties. The reactivity of the chlorine atom in 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one allows for substitution by different nucleophiles, enabling the synthesis of complex molecules for potential applications in organic synthesis and material science (Dushamov et al., 2020).

Physical Properties Analysis

The physical properties of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and substitution patterns on the benzothiazole ring, which can be tailored through chemical synthesis (Kelarev et al., 2000).

Chemical Properties Analysis

The chemical properties of benzothiazoles, including their redox behavior, reactivity towards electrophiles and nucleophiles, and acid-base characteristics, have been extensively studied. These properties are fundamental to the application of benzothiazoles in catalysis, pharmaceuticals, and materials chemistry. The synthesis and characterization of various benzothiazole derivatives have revealed their potential as fluorescent probes, redox-active molecules, and ligands for metal-catalyzed reactions (Bryce et al., 1990).

Scientific Research Applications

Chemistry and Properties of Benzothiazoles

Benzothiazoles, including structures akin to 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, exhibit a broad spectrum of chemical and physical properties. The review by Boča et al. (2011) delves into the chemistry of compounds containing benzothiazole moieties, summarizing their synthesis, properties, and applications in various domains, including their electrochemical and biological activities. This foundational understanding paves the way for exploring specific derivatives and their utilities in scientific research (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, as reviewed by Ilyasov et al. (2020), provides insights into the antioxidant capacity of compounds, including benzothiazole derivatives. This method offers a comparative analysis of the antioxidant activities and the specific reactions involved, highlighting the significance of such compounds in evaluating antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis and Biological Significance

A comprehensive review by Vessally et al. (2018) on the S-arylation of 2-mercaptobenzazoles underscores the synthetic versatility and biological importance of benzothiazole derivatives. These compounds are highlighted for their diverse biological and pharmacological properties, providing a foundation for the development of novel therapeutics (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

Therapeutic Potential and Patent Review

The therapeutic potentials of benzothiazoles, including those structurally related to 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, are extensively reviewed in the patent literature. Kamal et al. (2015) summarize the inventions related to benzothiazole-based chemotherapeutic agents, showcasing their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. This review highlights the structural simplicity and synthetic accessibility of benzothiazoles as key factors driving their prominence in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHYFCQZDZXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367869
Record name 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

CAS RN

13947-21-2
Record name 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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